2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine
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Overview
Description
2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with a methoxyphenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzyl chloride with 1-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenylmethyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine: Unique due to its specific substitution pattern on the pyrrolidine ring.
2-[(2-Methoxyphenyl)methyl]pyrrolidine: Lacks the methyl group on the pyrrolidine ring.
1-Methyl-2-[(2-methoxyphenyl)methyl]pyrrolidine: Similar structure but different substitution pattern.
Uniqueness
This compound is unique due to the presence of both the methoxyphenylmethyl and methyl groups on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
66162-76-3 |
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Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-1-methylpyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-14-9-5-7-12(14)10-11-6-3-4-8-13(11)15-2/h3-4,6,8,12H,5,7,9-10H2,1-2H3 |
InChI Key |
JIOKETBRNHZBHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CC2=CC=CC=C2OC |
Origin of Product |
United States |
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